molecular formula C20H22N2O2 B15079269 Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether CAS No. 303060-71-1

Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether

Cat. No.: B15079269
CAS No.: 303060-71-1
M. Wt: 322.4 g/mol
InChI Key: XBCWJYKTCSNDMA-UHFFFAOYSA-N
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Description

Methyl 4-(5-propyl-1,10B-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl ether is a heterocyclic compound featuring a pyrazolo-benzoxazine core substituted with a propyl group at position 5 and a methyl ether moiety on the para-position of the phenyl ring. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic frameworks are critical .

Properties

CAS No.

303060-71-1

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H22N2O2/c1-3-6-20-22-18(16-7-4-5-8-19(16)24-20)13-17(21-22)14-9-11-15(23-2)12-10-14/h4-5,7-12,18,20H,3,6,13H2,1-2H3

InChI Key

XBCWJYKTCSNDMA-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as a serotonin receptor antagonist, which means it binds to serotonin receptors and inhibits their activity . This interaction can lead to various biological effects, such as anti-inflammatory and antitumor activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point Key Features
Target Compound 5-propyl, 4-methyl ether C₂₁H₂₁N₂O₂ 333.41 Not reported Methyl ether (moderate polarity), propyl (lipophilic)
4-[(5R,10bR)-2-Methyl...]benzoic acid 2-methyl, 4-benzoic acid C₁₈H₁₆N₂O₃ 308.33 477 K Carboxylic acid (high polarity, H-bonding)
9-Bromo-5-(3-nitrophenyl) derivative 9-Br, 5-3-nitrophenyl C₂₃H₁₇BrN₃O₃ 479.30 Not reported Bromine (heavy atom), nitro (electron-withdrawing)
4-[9-Bromo-5-(4-fluorophenyl)...] 9-Br, 5-4-fluorophenyl C₂₃H₁₈BrFN₂O₂ 453.30 Not reported Bromine, fluorine (electron-withdrawing)
Key Observations:
  • Polarity and Solubility : The benzoic acid derivative exhibits higher polarity due to its carboxylic acid group, leading to a significantly elevated melting point (477 K) compared to the methyl ether analog. The target compound’s methyl ether group likely enhances solubility in organic solvents relative to the benzoic acid variant.
  • Molecular Weight and Lipophilicity : Brominated derivatives have higher molecular weights (~450–480 Da), which may increase lipophilicity and affect membrane permeability. The target compound’s propyl group could further enhance lipid solubility compared to shorter alkyl chains.

Biological Activity

Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether, identified by CAS number 303060-71-1, is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrazolo-benzoxazines, which have garnered attention for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}N2_2O2_2
  • Molecular Weight : 322.4 g/mol
  • Structure : The compound features a benzoxazine core fused with a dihydropyrazole ring and a propyl group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that derivatives of benzoxazines and pyrazoles exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

Anticancer Activity

Studies have shown that compounds within this structural class can inhibit cancer cell proliferation. For instance, certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study exploring the anticancer activity of similar compounds:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, suggesting that this compound may possess potent anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against bacteria and fungi. Pyrazole derivatives have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been supported by studies indicating its ability to inhibit pro-inflammatory cytokines.

The compound may exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

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